2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid
Overview
Description
2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid is an organic compound with the chemical structure ClC6H3I(NH)C4N2. It is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is characterized by its white to yellow crystalline solid appearance and its solubility in most organic solvents, though it is poorly soluble in water .
Preparation Methods
The synthesis of 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the chlorination of carbonyl compounds with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group . Industrial production methods often involve similar multi-step chemical synthesis processes, ensuring the compound’s purity and stability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO2 and TEMPO.
Reduction: It can be reduced under specific conditions, though detailed reduction pathways are less commonly reported.
Common Reagents and Conditions: Reagents such as CuCl, NaI, and K2CO3 are frequently used in reactions involving this compound.
Major Products: The reactions typically yield various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the suppression of cellular processes in target organisms. For example, in agricultural applications, it inhibits enzymes essential for weed growth .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid include:
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the propanoic acid group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different substitution patterns.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains bromine and chlorine substitutions instead of iodine.
These compounds are unique in their specific substitutions, which can significantly alter their chemical properties and applications.
Properties
IUPAC Name |
2-(2-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClIN3O2/c1-10(2,8(16)17)15-4-6(12)5-3-13-9(11)14-7(5)15/h3-4H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIOSWUEKBWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C2=CN=C(N=C21)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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